molecular formula C19H24Br2N4O6S B1216645 Dibrompropamidine isetionate CAS No. 614-87-9

Dibrompropamidine isetionate

Cat. No.: B1216645
CAS No.: 614-87-9
M. Wt: 596.3 g/mol
InChI Key: BZACJASHKPPTKX-UHFFFAOYSA-N
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Description

Dibrompropamidine isetionate is a chemical compound known for its antiseptic and disinfectant properties. It is commonly used in eyedrops and ointments to treat minor eye and eyelid infections such as conjunctivitis, styes, and blepharitis. The compound is a white or almost white crystalline powder that is odorless or nearly odorless. It is freely soluble in water, soluble in glycerol, sparingly soluble in ethanol, and practically insoluble in chloroform, ether, liquid paraffin, and fixed oils .

Mechanism of Action

Target of Action

Dibrompropamidine isetionate is primarily used as an antiseptic . It is used in ointments and eyedrops to treat minor eye or eyelid infections, such as conjunctivitis and blepharitis . The primary targets of this compound are the harmful microorganisms that cause these infections .

Mode of Action

As an antiseptic, it is known to work by destroying harmful microorganisms or inhibiting their activity . This helps to prevent the spread of infection and aids in the healing process.

Biochemical Pathways

As an antiseptic, it likely disrupts essential processes in the microorganisms, leading to their destruction or inhibition .

Pharmacokinetics

It is known to be freely soluble in water, soluble in glycerol, sparingly soluble in ethanol (96%), and practically insoluble in chloroform, in ether, in liquid paraffin, and in fixed oils . These properties may influence its bioavailability and effectiveness as a treatment.

Result of Action

The result of this compound’s action is the treatment of minor eye or eyelid infections . By destroying or inhibiting the activity of harmful microorganisms, it helps to reduce inflammation and irritation, promoting healing and recovery .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, its solubility properties suggest that it may be more effective in aqueous environments . Additionally, factors such as the pH of the environment, the presence of other substances, and the specific characteristics of the infection site could potentially influence the compound’s action, efficacy, and stability.

Biochemical Analysis

Biochemical Properties

Dibrompropamidine isetionate plays a significant role in biochemical reactions due to its antimicrobial properties. It interacts with bacterial and fungal cell membranes, leading to increased permeability and subsequent cell death . The compound is known to interact with enzymes and proteins involved in cell wall synthesis and repair, disrupting these processes and inhibiting microbial growth . Additionally, this compound can bind to nucleic acids, interfering with DNA replication and transcription .

Cellular Effects

This compound affects various types of cells and cellular processes. In bacterial cells, it disrupts cell wall synthesis, leading to cell lysis and death . In fungal cells, it interferes with membrane integrity, causing leakage of cellular contents . The compound also influences cell signaling pathways by inhibiting key enzymes involved in signal transduction . Furthermore, this compound can alter gene expression by binding to DNA and preventing transcription . These effects collectively contribute to its antimicrobial efficacy.

Molecular Mechanism

The molecular mechanism of this compound involves multiple interactions at the molecular level. The compound binds to bacterial and fungal cell membranes, increasing their permeability and causing cell death . It also inhibits enzymes involved in cell wall synthesis, such as transpeptidases, by binding to their active sites . Additionally, this compound can bind to DNA, preventing replication and transcription . These interactions collectively disrupt essential cellular processes, leading to microbial death.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound is relatively stable under standard conditions, but its antimicrobial activity can decrease with prolonged exposure to light and heat . Degradation products may form over time, potentially reducing its efficacy . Long-term studies have shown that this compound can have lasting effects on cellular function, including persistent inhibition of microbial growth and alterations in gene expression .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound effectively inhibits microbial growth without causing significant toxicity . At higher doses, it can cause adverse effects such as skin irritation and necrosis . Threshold effects have been observed, where a minimum concentration is required to achieve antimicrobial activity . Toxicity studies in animal models have shown that high doses of this compound can lead to systemic toxicity and organ damage .

Metabolic Pathways

This compound is involved in several metabolic pathways. It is metabolized by enzymes in the liver, where it undergoes oxidation and conjugation reactions . The compound can also interact with cofactors such as NADH and FADH2, affecting metabolic flux and altering metabolite levels . These interactions can influence the overall metabolic state of the cell and contribute to its antimicrobial activity.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It can diffuse across cell membranes due to its lipophilic nature . The compound may also interact with transporters and binding proteins, facilitating its uptake and distribution . Once inside the cell, this compound can accumulate in specific compartments, such as the cytoplasm and nucleus, where it exerts its antimicrobial effects .

Subcellular Localization

This compound exhibits specific subcellular localization, which influences its activity and function. The compound can localize to the cell membrane, where it disrupts membrane integrity and increases permeability . It can also accumulate in the nucleus, where it binds to DNA and inhibits transcription . Post-translational modifications and targeting signals may direct this compound to specific organelles, enhancing its antimicrobial efficacy .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of dibrompropamidine isetionate involves the reaction of 4,4’-[propane-1,3-diylbis(oxy)]bis(3-bromobenzene-1-carboximidamide) with isethionic acid. The reaction typically occurs under controlled conditions to ensure the purity and yield of the final product. The process involves the use of solvents such as water and glycerol, and the reaction is carried out at a specific temperature and pH to optimize the formation of this compound .

Industrial Production Methods: Industrial production of this compound follows a similar synthetic route but on a larger scale. The process is optimized for efficiency and cost-effectiveness, often involving continuous flow reactors and automated systems to monitor and control reaction parameters. The final product is subjected to rigorous quality control measures to ensure it meets pharmaceutical standards .

Chemical Reactions Analysis

Types of Reactions: Dibrompropamidine isetionate primarily undergoes substitution reactions due to the presence of bromine atoms on the benzene rings. These reactions can involve nucleophilic or electrophilic substitution, depending on the reagents and conditions used.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium hydroxide can be used under basic conditions to replace the bromine atoms with other nucleophiles.

    Electrophilic Substitution: Reagents like sulfuric acid or nitric acid can be used under acidic conditions to introduce electrophiles into the benzene ring.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with hydroxide ions can produce hydroxy derivatives, while electrophilic substitution with nitric acid can produce nitro derivatives .

Scientific Research Applications

Dibrompropamidine isetionate has a wide range of scientific research applications:

Comparison with Similar Compounds

    Chlorhexidine: Another antiseptic and disinfectant used in healthcare settings.

    Povidone-iodine: A widely used antiseptic for skin disinfection before and after surgery.

    Hexachlorophene: An antiseptic used in soaps and toothpaste.

Comparison: Dibrompropamidine isetionate is unique due to its specific chemical structure, which includes bromine atoms that enhance its antimicrobial activity. Compared to chlorhexidine and povidone-iodine, this compound is more effective against certain types of bacteria and fungi. Additionally, its solubility profile makes it suitable for use in various formulations, including eyedrops and ointments .

Properties

IUPAC Name

3-bromo-4-[3-(2-bromo-4-carbamimidoylphenoxy)propoxy]benzenecarboximidamide;2-hydroxyethanesulfonic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18Br2N4O2.C2H6O4S/c18-12-8-10(16(20)21)2-4-14(12)24-6-1-7-25-15-5-3-11(17(22)23)9-13(15)19;3-1-2-7(4,5)6/h2-5,8-9H,1,6-7H2,(H3,20,21)(H3,22,23);3H,1-2H2,(H,4,5,6)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BZACJASHKPPTKX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C(=N)N)Br)OCCCOC2=C(C=C(C=C2)C(=N)N)Br.C(CS(=O)(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24Br2N4O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30210332
Record name Dibromopropamidine isethionate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30210332
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

596.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

614-87-9
Record name Dibromopropamidine isethionate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=614-87-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Brolene
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=528031
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Brolene
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=33424
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Dibromopropamidine isethionate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30210332
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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